4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Description
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via the condensation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzaldehyde. The compound features a triazole-3-thiol core substituted at position 4 with a 3-fluorobenzylidene group and at position 5 with a 3-methylphenyl (m-tolyl) group . Its molecular formula is C₁₆H₁₃FN₄S, with an average mass of 312.37 g/mol and a monoisotopic mass of 312.0845 g/mol .
Properties
CAS No. |
478256-36-9 |
|---|---|
Molecular Formula |
C16H13FN4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-4-2-6-13(8-11)15-19-20-16(22)21(15)18-10-12-5-3-7-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
QLUDEDWKMBYFDR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Core Triazole Formation
The 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclization of thiocarbohydrazide and m-toluic acid. This reaction proceeds under fusion conditions at 160–170°C for 15–30 minutes, forming the triazole ring through dehydration and intramolecular cyclization. The thiocarbohydrazide acts as a bifunctional nucleophile, attacking the carbonyl carbon of m-toluic acid to generate a thiocarbamate intermediate, which subsequently cyclizes under heat.
Reaction Conditions:
Mechanistic Insights
The reaction mechanism involves:
-
Nucleophilic attack of thiocarbohydrazide on m-toluic acid.
-
Formation of a thiocarbamate intermediate.
-
Cyclization via elimination of water to form the triazole ring.
Key Analytical Data:
-
FTIR: Absorbance at 3,390–3,201 cm⁻¹ (N–H stretch), 1,658–1,573 cm⁻¹ (C=N stretch).
-
¹H NMR: δ 11.27–11.76 ppm (indole NH, if present), δ 6.3–8.5 ppm (aromatic protons).
Schiff Base Condensation with 3-Fluorobenzaldehyde
Condensation Protocol
The 4-amino group of the triazole core reacts with 3-fluorobenzaldehyde in ethanol or methanol under acidic catalysis (glacial acetic acid) to form the Schiff base. The reaction is typically conducted at reflux (70–80°C) for 4–6 hours.
Reaction Conditions:
Stereochemical Considerations
The Schiff base adopts an E-configuration, confirmed by ¹H NMR chemical shifts at δ 8.22–9.90 ppm for the imine proton (N=CH). Computational studies suggest this configuration minimizes steric hindrance between the m-tolyl and 3-fluorobenzylidene groups.
Purification Methods:
-
Recrystallization: Ethanol/water mixtures (common for triazole derivatives).
-
Column Chromatography: Silica gel with ethyl acetate/hexane eluent (for high-purity requirements).
Optimization and Scalability
Reaction Parameter Screening
Scalability Challenges
-
Exothermicity Control: Gradual addition of 3-fluorobenzaldehyde prevents runaway reactions during scaling.
-
Solvent Volume: Ethanol volumes >50 mL/g substrate reduce yields due to poor solubility of intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis with Analogous Derivatives
Abbreviations: Bz = benzylidene; Ph = phenyl; F = fluoro; Cl = chloro; Br = bromo.
Industrial and Environmental Considerations
Waste Management
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| m-Toluic acid | 120 | 45% |
| 3-Fluorobenzaldehyde | 250 | 30% |
| Thiocarbohydrazide | 180 | 20% |
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interaction with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Key Observations :
Variations in the Aryl Group at Position 5
The aryl group at position 5 modulates steric effects and solubility:
Biological Activity
The compound 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (C16H13FN4S) is a member of the triazole-thiol class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Synthesis
The synthesis of 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:
- Formation of the Triazole Ring : This is achieved through the condensation of hydrazine derivatives with carbonyl compounds.
- Thiol Group Introduction : The thiol functionality is introduced via a reaction with thioketones or thioacids.
The final product can be characterized using various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole-thiol derivatives, including the compound . The following table summarizes its antimicrobial efficacy against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 16 µg/mL | 32 µg/mL |
| Candida albicans | 64 µg/mL | 128 µg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and certain fungal species .
Cytotoxicity
The cytotoxic effects of the compound were assessed using various human cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The findings are as follows:
- IC50 Values :
- MDA-MB-231: >100 µM
- PC3: >100 µM
These results suggest that while the compound shows low toxicity towards normal cells, its efficacy against tumor cells remains to be fully explored .
The proposed mechanism by which triazole-thiol compounds exert their biological effects includes:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in microbial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Thiol groups may contribute to oxidative stress in microbial cells leading to cell death.
- Interference with Nucleic Acid Synthesis : The triazole ring can interact with nucleic acids, disrupting replication processes.
Study 1: Antimicrobial Evaluation
In a recent study published in Molecules, researchers synthesized a series of triazole-thiol derivatives and evaluated their antimicrobial properties. Among these, the compound demonstrated potent activity against both bacterial and fungal strains, highlighting its potential as a lead compound for further development .
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxicity profile of various triazole derivatives, including our compound. The results indicated that while many derivatives exhibited low toxicity to normal human cells, they showed promising activity against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via a Schiff base condensation reaction between 3-fluorobenzaldehyde and 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. Key steps include:
- Reaction conditions : Acidic (e.g., glacial acetic acid) or basic (e.g., NaOH in ethanol) catalysis at reflux (70–80°C) for 6–8 hours .
- Solvent selection : Ethanol or methanol is preferred due to high solubility of intermediates .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradients) yields >75% purity .
Q. How is the compound characterized to confirm its structural integrity?
Standard characterization methods include:
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans due to thiol-mediated disruption of microbial membranes .
- Antioxidant potential : DPPH scavenging activity (~75% at 1 mM) linked to the thiol group’s redox activity .
- Cytotoxicity : IC₅₀ values of 12–18 µM against MCF-7 and A549 cell lines, attributed to triazole-mediated apoptosis .
Advanced Research Questions
Q. How do substituents on the benzylidene and triazole moieties influence bioactivity?
- Electron-withdrawing groups (e.g., -F, -NO₂) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 3-fluoro substitution improves Staphylococcus aureus inhibition by 30% compared to non-fluorinated analogs .
- Steric effects : Bulky groups (e.g., tert-butyl) reduce activity due to hindered target binding, as shown in docking studies .
- Thiol vs. methylthio derivatives : S-Alkylation (e.g., CH₃I) decreases antioxidant activity (from 78% to 45% DPPH scavenging) by blocking redox-active -SH groups .
Q. What reaction mechanisms govern its participation in alkylation and disulfide formation?
- Alkylation : Proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF), with K₂CO₃ as a base. The thiolate ion (-S⁻) acts as a nucleophile, attacking alkyl halides (e.g., CH₃I) to yield 3-methylthio derivatives (83% yield) .
- Disulfide formation : Oxidative coupling (I₂/H₂O₂) generates dimeric disulfides (68% yield) via radical intermediates. This reaction is pH-sensitive, favoring neutral to slightly alkaline conditions .
Q. How can computational methods predict toxicity and optimize lead compounds?
- In silico toxicity prediction : QSAR models (e.g., ProTox-II) estimate LD₅₀ values (e.g., 1190 mg/kg for intragastric administration) and classify toxicity (Class IV: low risk) .
- Molecular docking : Identifies binding to Mycobacterium tuberculosis enoyl-ACP reductase (binding energy: -9.2 kcal/mol), rationalizing anti-TB activity .
- ADMET profiling : Predicts moderate bioavailability (LogP 3.2) and blood-brain barrier permeability, guiding structural modifications .
Q. How can contradictory data on antiradical activity be resolved?
Contradictions arise from substituent-dependent redox behavior:
- 2-Hydroxybenzylidene derivatives : Show persistent antiradical activity (78% at 1 mM) due to stable phenoxyl radicals .
- 4-Fluorobenzylidene analogs : Activity drops by 20% at lower concentrations (1 µM) due to reduced radical stabilization .
Methodological resolution : Use standardized assays (e.g., DPPH, ABTS) under controlled pH and solvent conditions to minimize variability .
Q. What strategies improve stability under physiological conditions?
- pH optimization : Buffered solutions (pH 7.4) prevent thiol oxidation and imine hydrolysis. Degradation half-life increases from 2 hours (pH 2) to 48 hours (pH 7.4) .
- Photostability : UV light (365 nm) induces E→Z isomerization (quantum yield 0.32), which is reversible under dark conditions. Use amber glassware to minimize photodegradation .
- Lyophilization : Enhances shelf life (>12 months at -20°C) compared to solution storage (<1 month) .
Methodological Guidelines for Experimental Design
Q. Designing dose-response studies for cytotoxicity assays
- Cell lines : Use MCF-7 (breast cancer), A549 (lung cancer), and HEK-293 (normal cells) for selectivity assessment .
- Dosing : Test 0.1–100 µM range with 24–72 hr exposure. Include doxorubicin (IC₅₀ 0.5 µM) as a positive control .
- Endpoints : Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .
Q. Validating antimicrobial activity
- Microbial strains : Follow CLSI guidelines for S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
- Broth microdilution : Use Mueller-Hinton broth, 37°C, 18–24 hr incubation. Confirm results with disk diffusion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
